molecular formula C11H9N5S B14523436 6-(Benzylsulfanyl)tetrazolo[1,5-b]pyridazine CAS No. 62645-24-3

6-(Benzylsulfanyl)tetrazolo[1,5-b]pyridazine

Cat. No.: B14523436
CAS No.: 62645-24-3
M. Wt: 243.29 g/mol
InChI Key: OWRPWRBEMBWJOF-UHFFFAOYSA-N
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Description

6-(Benzylsulfanyl)tetrazolo[1,5-b]pyridazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a tetrazole ring fused to a pyridazine ring, with a benzylsulfanyl group attached at the 6-position. The presence of the tetrazole ring imparts significant stability and reactivity, making it a valuable scaffold for the development of new materials and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for 6-(Benzylsulfanyl)tetrazolo[1,5-b]pyridazine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 6-(Benzylsulfanyl)tetrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized tetrazolo[1,5-b]pyridazine derivatives .

Mechanism of Action

The mechanism of action of 6-(Benzylsulfanyl)tetrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s tetrazole ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities, inhibition of cellular processes, or induction of cell death, depending on the specific context .

Comparison with Similar Compounds

  • 6-Azidotetrazolo[1,5-b]pyridazine
  • 8-Nitrotetrazolo[1,5-b]pyridazine-6,7-diamine
  • 6-Methylnitramimo-7-nitro-8-aminotetrazolo[1,5-b]pyridazine

Comparison: 6-(Benzylsulfanyl)tetrazolo[1,5-b]pyridazine stands out due to the presence of the benzylsulfanyl group, which imparts unique chemical properties and reactivity.

Properties

CAS No.

62645-24-3

Molecular Formula

C11H9N5S

Molecular Weight

243.29 g/mol

IUPAC Name

6-benzylsulfanyltetrazolo[1,5-b]pyridazine

InChI

InChI=1S/C11H9N5S/c1-2-4-9(5-3-1)8-17-11-7-6-10-12-14-15-16(10)13-11/h1-7H,8H2

InChI Key

OWRPWRBEMBWJOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN3C(=NN=N3)C=C2

Origin of Product

United States

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